molecular formula C16H21N5O B2634892 N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenylacetamide CAS No. 1448058-51-2

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenylacetamide

Cat. No.: B2634892
CAS No.: 1448058-51-2
M. Wt: 299.378
InChI Key: HZEVBHZDMZDTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenylacetamide is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenylacetamide typically involves the reaction of 2,4-dichloropyrimidine with dimethylamine to form the intermediate 2,4-bis(dimethylamino)pyrimidine. This intermediate is then reacted with phenylacetyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine compounds .

Scientific Research Applications

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit DNA topoisomerase, leading to the disruption of DNA replication and cell division in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the phenylacetamide moiety.

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-20(2)15-13(11-17-16(19-15)21(3)4)18-14(22)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEVBHZDMZDTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)CC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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